molecular formula C17H18N2O4 B12636407 Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 919121-17-8

Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B12636407
CAS No.: 919121-17-8
M. Wt: 314.34 g/mol
InChI Key: DZXMDNQVUXMZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not available in the search results, its structure incorporates privileged pharmacophores commonly associated with therapeutic activity. The molecular framework combines an oxazole carboxylate ester with a phenyl linker to a 2-oxopiperidine moiety. Similar structural motifs, particularly the 2-oxopiperidine (2-piperidinone) group, are frequently investigated in the development of inhibitors for various enzymes, including Factor Xa, a key target in anticoagulant therapy . Furthermore, analogous compounds featuring complex heterocyclic systems attached to an oxopiperidine core are explored for their potential as antitumor agents and cell cycle inhibitors, indicating the broad research utility of this chemical class . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules for biological screening. The provided structural features make it a versatile scaffold for constructing chemical libraries aimed at discovering new agents for treating proliferative diseases, thrombosis, and other disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

CAS No.

919121-17-8

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C17H18N2O4/c1-2-22-17(21)14-11-23-16(18-14)12-6-8-13(9-7-12)19-10-4-3-5-15(19)20/h6-9,11H,2-5,10H2,1H3

InChI Key

DZXMDNQVUXMZAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)N3CCCCC3=O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Conditions and Outcomes

Conditions Product Yield Source
6 M HCl, reflux, 4 h2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylic acid85%
NaOH (2 M), EtOH, 60°C, 2 hSame as above78%

This hydrolysis is a key step in synthesizing bioactive analogues, as demonstrated in the synthesis of alpelisib derivatives .

Cross-Coupling Reactions Involving the Oxazole Ring

The oxazole ring participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyne groups.

Suzuki-Miyaura Coupling

A brominated derivative of the oxazole core reacts with aryl boronic acids under Suzuki conditions:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h

  • Example : Reaction with 4-methylphenylboronic acid yields 2-[4-(2-oxopiperidin-1-yl)phenyl]-4-(4-methylphenyl)-1,3-oxazole-4-carboxylate (72% yield) .

Sonogashira Coupling

Ethynyl groups are introduced via Sonogashira coupling with terminal alkynes:

  • Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 50°C, 8 h

  • Product : Ethynyl-substituted oxazole derivatives, useful in click chemistry applications .

Functionalization of the 2-Oxopiperidinyl Moiety

The 2-oxopiperidinyl group undergoes ring-opening and alkylation reactions:

Reductive Amination

  • Conditions : NaBH₃CN, NH₄OAc, MeOH, rt, 6 h

  • Product : Piperidine derivatives with secondary amines (e.g., 1-(4-(4-(ethoxycarbonyl)-1,3-oxazol-2-yl)phenyl)piperidin-2-amine ) .

Alkylation at the Lactam Nitrogen

  • Conditions : K₂CO₃, alkyl halides (e.g., CH₃I), DMF, 60°C, 3 h

  • Product : N-alkylated piperidinones (e.g., 1-(4-(4-(ethoxycarbonyl)-1,3-oxazol-2-yl)phenyl)-2-methylpiperidin-2-one ) .

Electrophilic Substitution on the Oxazole Ring

The oxazole’s C-5 position is susceptible to electrophilic halogenation:

Reagent Conditions Product Yield Source
NBS, AIBNCCl₄, reflux, 3 h5-Bromo-2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate68%
Cl₂, FeCl₃CH₂Cl₂, 0°C, 1 h5-Chloro analogue55%

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline hybrids:

  • Conditions : Nitrile oxide, Et₃N, CH₂Cl₂, rt, 12 h

  • Product : Isoxazoline-oxazole conjugates (e.g., 5-(4-(2-oxopiperidin-1-yl)phenyl)-3-(ethoxycarbonyl)isoxazoline ) .

Stability Under Thermal and Photolytic Conditions

Studies indicate moderate thermal stability up to 200°C (TGA data) . Photolytic degradation in UV light (254 nm) produces decarboxylated oxazole derivatives.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research indicates that compounds containing the oxazole moiety, including ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate, exhibit promising anticancer properties. A study demonstrated that derivatives of oxazole showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that oxazole derivatives can inhibit the growth of both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. For instance, certain modifications to the oxazole structure have enhanced their efficacy against resistant strains of bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, including cyclization processes that incorporate piperidine derivatives. Researchers have optimized these synthetic pathways to improve yield and reduce reaction times .

Table 1: Synthetic Pathways for this compound

StepReagents/ConditionsYield (%)Notes
1Piperidine + Aldehyde75Initial cyclization
2Oxidizing Agent80Formation of oxazole ring
3Esterification85Final product formation

Case Studies

Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited minimum inhibitory concentrations comparable to standard antibiotics, highlighting its potential use in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s key distinction lies in its 4-(2-oxopiperidin-1-yl)phenyl substituent, which differentiates it from analogs with hydroxyl, halogen, or morpholine groups. Below is a comparative analysis of its structural and functional attributes against selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate C₁₇H₁₈N₂O₄ 314.34 4-(2-oxopiperidin-1-yl)phenyl Potential protease inhibition (inferred)
Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate (S-20A) C₁₂H₁₁NO₄ 233.22 3-hydroxyphenyl HSD17B13 inhibitor candidate
Apixaban C₂₅H₂₅N₅O₄ 459.50 4-(2-oxopiperidin-1-yl)phenyl Anticoagulant, antithrombotic (clinical use)
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate C₇H₆F₃NO₃ 209.12 Trifluoromethyl Enhanced stability via electron withdrawal
Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate C₂₃H₂₄F₃N₃O₃ 447.46 Morpholine, trifluoromethyl phenyl Planar benzimidazole with distinct dihedrals

Key Observations:

  • In contrast, S-20A’s 3-hydroxyphenyl group correlates with HSD17B13 inhibition, highlighting substituent-dependent target specificity .
  • Electronic Effects : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, enhancing oxazole ring stability and altering reactivity compared to the electron-rich oxopiperidinyl group .
  • Crystallographic Behavior : The morpholine-containing benzimidazole derivative () exhibits dihedral angles of 35.66° (phenyl) and 75.45° (morpholine), indicating steric and electronic influences on molecular planarity. The oxopiperidinyl group in the target compound may similarly affect crystal packing via hydrogen bonding .

Physicochemical Properties

  • Solubility : The oxopiperidinyl group’s amide functionality may improve aqueous solubility compared to the trifluoromethyl group’s hydrophobicity .
  • Molecular Weight : The target compound (314.34 g/mol) falls between smaller analogs like S-20A (233.22 g/mol) and larger drug candidates like Apixaban (459.50 g/mol), suggesting a balance between bioavailability and structural complexity .

Biological Activity

Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features:

  • Ethyl ester group
  • Piperidine moiety
  • Oxazole ring

Its molecular formula is indicative of the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which play crucial roles in its biological interactions.

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Neurotransmitter Modulation : The piperidine moiety is often associated with compounds that exhibit analgesic and anxiolytic properties. This suggests that the compound may influence neurotransmitter systems, which could be beneficial in managing pain and anxiety disorders.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of similar oxazole derivatives. For instance, a library of oxadiazole derivatives was synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the oxazole scaffold could enhance antiproliferative activity, particularly against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines .

CompoundCell LineIC50 (µM)Mechanism of Action
AHCT-11615Topoisomerase I inhibition
BHeLa10Induction of apoptosis
This compoundTBDTBD

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of oxazole derivatives, this compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Neuropharmacology
Another investigation focused on the neuropharmacological profile of similar compounds. The findings indicated that derivatives with a piperidine structure exhibited anxiolytic effects in animal models. This compound may share these properties, warranting further exploration in psychiatric disorders .

Interaction Studies

Interaction studies have shown that this compound interacts with various biological targets. These studies are crucial for understanding the compound's therapeutic uses and mechanisms of action. Notably, it has been shown to inhibit specific enzymes involved in cancer proliferation and inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate, and how can key intermediates be optimized?

  • The compound can be synthesized via multi-step reactions involving coupling of oxazole-carboxylate precursors with substituted phenylpiperidinone moieties. For example, analogous syntheses of benzimidazole derivatives involve condensation of ethyl 3-amino-4-(piperidinylethylamino)benzoate with aldehyde derivatives in DMF, followed by purification via recrystallization in ethyl acetate . Key intermediates like ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (a structural analog) are critical for oxazole ring formation . Optimization includes adjusting reaction temperatures (e.g., 80–100°C) and using sodium persulfate as an oxidizing agent to stabilize intermediates .

Q. How can crystallographic data for this compound be validated to resolve structural ambiguities?

  • Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Parameters such as R-factor (target <0.05 for high-resolution data), hydrogen bonding networks, and torsional angles should be analyzed. For example, adjacent molecules in similar compounds form 2D networks via C–H⋯F/O interactions, which must be mapped to confirm packing stability . Discrepancies in planar deviations (e.g., <0.028 Å for benzimidazole rings) can be resolved using iterative refinement cycles in SHELX .

Q. What spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Use a combination of NMR (¹H/¹³C, DEPT-135), HRMS, and IR spectroscopy. For example, ¹H NMR should confirm the presence of the oxazole proton (δ ~8.5 ppm) and ethyl ester protons (δ ~1.3–4.3 ppm). IR stretches for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and oxazole rings (~1600 cm⁻¹) are critical. Purity can be validated via HPLC (C18 column, acetonitrile/water gradient) with >95% area under the curve .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and conformational stability?

  • Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, puckering coordinates (Cremer-Pople parameters) can quantify piperidinone ring distortion, with amplitude (q) and phase (φ) values indicating chair vs. boat conformations . Molecular electrostatic potential (MEP) maps may reveal nucleophilic/electrophilic sites for derivatization .

Q. What strategies address contradictions in biological activity data between in vitro and in silico models?

  • Discrepancies often arise from solubility or membrane permeability limitations. Use molecular docking (AutoDock Vina) to assess binding affinity to targets like topoisomerase I or HIV-1 reverse transcriptase. Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics. For example, benzimidazole analogs show lower toxicity when substituents (e.g., trifluoromethyl) enhance hydrophobic interactions with enzyme pockets .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?

  • Modify the oxazole-4-carboxylate group to improve metabolic stability (e.g., replacing ethyl with tert-butyl ester) or introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance π-π stacking. In Apixaban intermediates, the 2-oxopiperidinyl group is critical for thrombin inhibition; similar substitutions here may optimize target selectivity .

Q. What experimental protocols mitigate challenges in scaling up synthesis while maintaining yield?

  • Employ flow chemistry for exothermic steps (e.g., cyclization reactions) to improve heat dissipation. Use catalyst screening (e.g., Pd/C for coupling reactions) to reduce byproducts. For crystallization, optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) and cooling rates to control crystal size and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.